molecular formula C21H14ClN3O4S B241968 1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B241968
M. Wt: 439.9 g/mol
InChI Key: BZBHNWPDYVOFIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione, also known as CPTMD, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. CPTMD belongs to the class of chromeno[2,3-c]pyrrole-3,9-dione derivatives, which have been found to possess a range of biological activities.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is not fully understood, but studies have suggested that it works by targeting multiple cellular pathways involved in cancer, inflammation, and neurodegenerative diseases. This compound has been found to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer. Additionally, this compound has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism and energy homeostasis. The activation of the AMPK pathway has been linked to the neuroprotective effects of this compound.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. Studies have shown that this compound can inhibit the expression of pro-inflammatory cytokines and enzymes, such as TNF-α, IL-6, and COX-2. Additionally, this compound has been found to induce the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which can protect cells from oxidative stress. This compound has also been shown to regulate the expression of genes involved in cellular metabolism and energy homeostasis.

Advantages and Limitations for Lab Experiments

1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity, which makes it a cost-effective option for research. Additionally, this compound has been found to have low toxicity, which makes it a safer option for use in cell culture and animal studies. However, one limitation of this compound is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.

Future Directions

There are several future directions for research on 1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione. One area of interest is the development of this compound derivatives with improved pharmacological properties. Another area of interest is the investigation of the potential of this compound as a therapeutic agent for other diseases, such as diabetes and cardiovascular disease. Additionally, further studies are needed to elucidate the mechanism of action of this compound and its potential interactions with other cellular pathways.

Synthesis Methods

The synthesis of 1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione involves the reaction of 4-chlorobenzaldehyde with 5-methyl-1,3,4-thiadiazol-2-amine to form the intermediate product, which is then reacted with 4-hydroxycoumarin in the presence of a catalyst to obtain the final product. The synthesis of this compound has been optimized to achieve high yields and purity.

Scientific Research Applications

1-(4-Chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione has been studied for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Studies have shown that this compound exhibits anti-cancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines. This compound has also been found to have anti-inflammatory properties, which make it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been studied for its neuroprotective effects and has shown promising results in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C21H14ClN3O4S

Molecular Weight

439.9 g/mol

IUPAC Name

1-(4-chlorophenyl)-6-methoxy-2-(5-methyl-1,3,4-thiadiazol-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C21H14ClN3O4S/c1-10-23-24-21(30-10)25-17(11-3-5-12(22)6-4-11)16-18(26)14-8-7-13(28-2)9-15(14)29-19(16)20(25)27/h3-9,17H,1-2H3

InChI Key

BZBHNWPDYVOFIE-UHFFFAOYSA-N

SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC=C(C=C5)Cl

Canonical SMILES

CC1=NN=C(S1)N2C(C3=C(C2=O)OC4=C(C3=O)C=CC(=C4)OC)C5=CC=C(C=C5)Cl

Origin of Product

United States

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